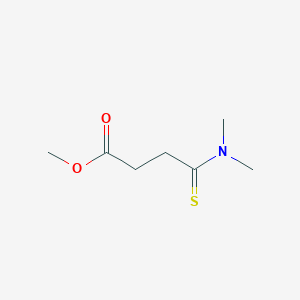
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate is an organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a dimethylamino group and a sulfanylidenebutanoate moiety, which contribute to its reactivity and versatility in chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate can be achieved through several methods. One common approach involves the base-catalyzed Michael addition of dimethylamine to a suitable precursor, such as a butanoate derivative. This reaction typically occurs under mild conditions and can be completed in a relatively short time frame, often within 30 minutes .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques to ensure high yield and purity. These methods often include multi-step synthesis processes that incorporate green chemistry principles to minimize environmental impact. For example, solvent-free reactions and the use of catalytic amounts of base are employed to enhance sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.
Reduction: Reduction reactions can convert the sulfanylidenebutanoate moiety to a thiol group.
Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with lithium aluminum hydride can produce thiols .
Applications De Recherche Scientifique
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: This compound can be utilized in biochemical studies to investigate the role of sulfur in biological systems.
Industry: It serves as a precursor for the synthesis of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate involves its interaction with molecular targets through its reactive functional groups. The dimethylamino group can participate in nucleophilic attacks, while the sulfanylidenebutanoate moiety can undergo redox reactions. These interactions can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-(dimethylamino)-2-methyl-5-oxopentanoate: Known for its use as a green solvent in various applications.
4-Dimethylaminopyridine: A derivative of pyridine with similar nucleophilic properties.
Benzoic acid, 4-(dimethylamino)-, methyl ester: Another compound with a dimethylamino group, used in different chemical reactions.
Uniqueness
Methyl 4-(dimethylamino)-4-sulfanylidenebutanoate stands out due to its unique combination of a dimethylamino group and a sulfanylidenebutanoate moiety, which imparts distinct reactivity and versatility in chemical reactions. This makes it a valuable compound in various scientific and industrial applications .
Propriétés
Numéro CAS |
73199-96-9 |
|---|---|
Formule moléculaire |
C7H13NO2S |
Poids moléculaire |
175.25 g/mol |
Nom IUPAC |
methyl 4-(dimethylamino)-4-sulfanylidenebutanoate |
InChI |
InChI=1S/C7H13NO2S/c1-8(2)6(11)4-5-7(9)10-3/h4-5H2,1-3H3 |
Clé InChI |
YQLWYNZDYMQQJA-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C(=S)CCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


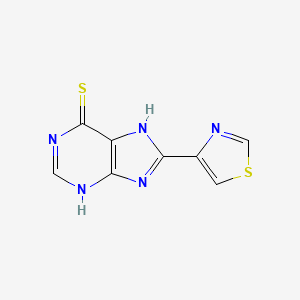
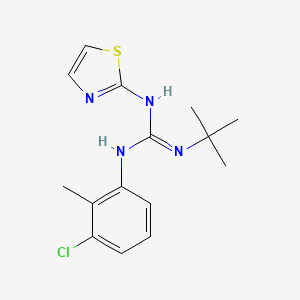

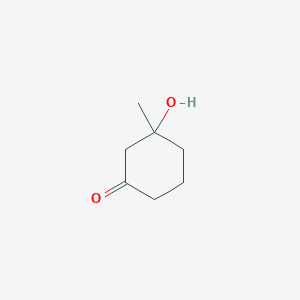
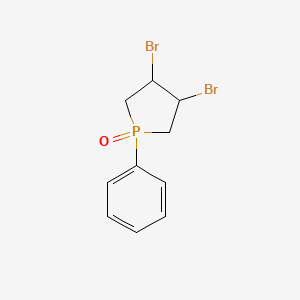
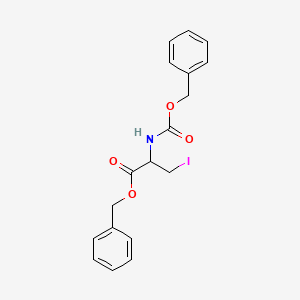
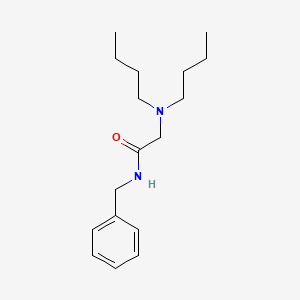
![2-Propenoic acid, 2-methyl-, telomer with 2-[(1,1-dimethylethyl)amino]ethyl 2-methyl-2-propenoate, 1-dodecanethiol, methyl 2-methyl-2-propenoate and rel-(1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl 2-methyl-2-propenoate](/img/structure/B14464872.png)
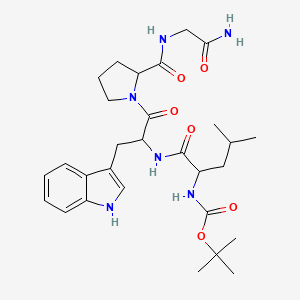
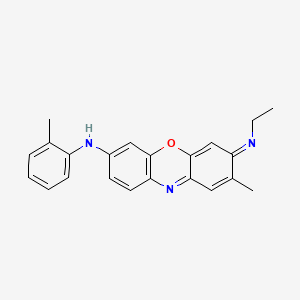


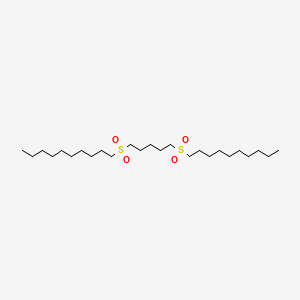
![Diethyl[2-(benzoylamino)ethyl]propanedioate](/img/structure/B14464914.png)
